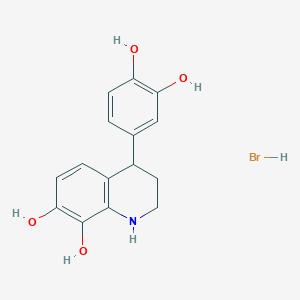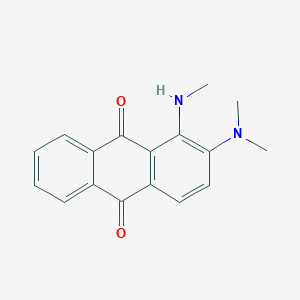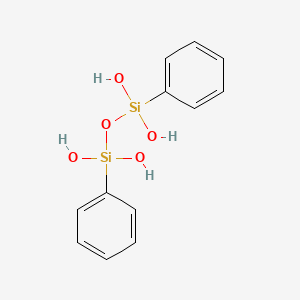
1,3-Diphenyldisiloxane-1,1,3,3-tetraol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diphenyldisiloxane-1,1,3,3-tetraol is an organosilicon compound with the molecular formula
C12H14O5Si2
. It features a disiloxane backbone with phenyl groups attached to the silicon atoms and hydroxyl groups attached to both silicon atoms. This compound is of interest due to its unique chemical properties and potential applications in various fields, including materials science and organic synthesis.准备方法
Synthetic Routes and Reaction Conditions
1,3-Diphenyldisiloxane-1,1,3,3-tetraol can be synthesized through several methods. One common approach involves the hydrolysis of 1,3-diphenyldisiloxane dichloride in the presence of water or a suitable base. The reaction typically proceeds as follows:
Ph2SiCl2+2H2O→Ph2Si(OH)2+2HCl
In this reaction, the dichloride compound reacts with water to form the desired tetraol product and hydrochloric acid as a byproduct. The reaction is usually carried out under controlled conditions to ensure complete hydrolysis and to avoid side reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrolysis of the corresponding dichloride compound. This process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and reaction time. The product is then purified through techniques such as distillation or recrystallization to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
1,3-Diphenyldisiloxane-1,1,3,3-tetraol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form silanols or siloxanes.
Reduction: The phenyl groups can be reduced under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Reduced phenyl derivatives.
Substitution: Various substituted siloxane derivatives.
科学研究应用
1,3-Diphenyldisiloxane-1,1,3,3-tetraol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
作用机制
The mechanism of action of 1,3-diphenyldisiloxane-1,1,3,3-tetraol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The phenyl groups provide hydrophobic interactions, which can affect the compound’s solubility and compatibility with different solvents and materials.
相似化合物的比较
Similar Compounds
1,3-Diphenyldisiloxane-1,1,3,3-tetramethyl: Similar structure but with methyl groups instead of hydroxyl groups.
1,3-Diphenyldisiloxane-1,1,3,3-tetrachloride: Chlorine atoms instead of hydroxyl groups.
1,3-Diphenyldisiloxane-1,1,3,3-tetraethoxy: Ethoxy groups instead of hydroxyl groups.
Uniqueness
1,3-Diphenyldisiloxane-1,1,3,3-tetraol is unique due to its combination of phenyl and hydroxyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications, particularly in fields requiring specific solubility and reactivity characteristics.
属性
分子式 |
C12H14O5Si2 |
|---|---|
分子量 |
294.41 g/mol |
IUPAC 名称 |
[dihydroxy(phenyl)silyl]oxy-dihydroxy-phenylsilane |
InChI |
InChI=1S/C12H14O5Si2/c13-18(14,11-7-3-1-4-8-11)17-19(15,16)12-9-5-2-6-10-12/h1-10,13-16H |
InChI 键 |
NRVLJWMRMRRPMB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Si](O)(O)O[Si](C2=CC=CC=C2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



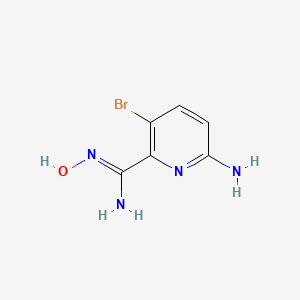
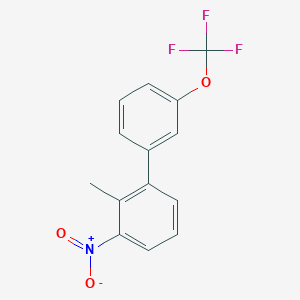
![7-(Pyrazin-2-ylmethyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140554.png)
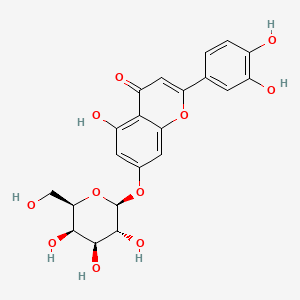
![Acetamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13140561.png)
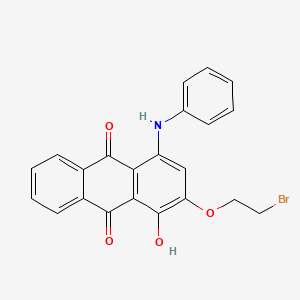
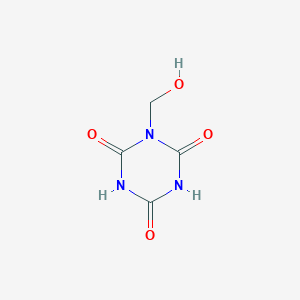
![4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline](/img/structure/B13140575.png)
![Methyl 3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate](/img/structure/B13140582.png)
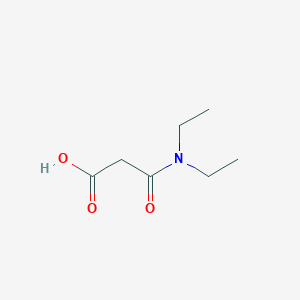
![1-Azaspiro[4.5]decan-2-one, 8-(aminomethyl)-](/img/structure/B13140596.png)
